molecular formula C18H13F4N3OS B460261 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488796-80-1

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460261
CAS No.: 488796-80-1
M. Wt: 395.4g/mol
InChI Key: HQSVNISQUJXGAL-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms and a cyclopropyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and cyclopropylation:

    Fluorination: The incorporation of the fluorophenyl group can be carried out using electrophilic fluorination reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted thienopyridines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Fluorinated compounds: Such as fluoxetine and fluticasone, which exhibit enhanced biological activity due to the presence of fluorine atoms.

Uniqueness

The unique combination of a cyclopropyl group, fluorophenyl group, and trifluoromethyl group in 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound characterized by its unique structural features, including a thieno[2,3-b]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The compound's structure can be described as follows:

  • Core Structure : Thieno[2,3-b]pyridine
  • Substituents :
    • Amino group at the 3-position
    • Cyclopropyl group at the 1-position
    • Fluorophenyl group at the 6-position
    • Trifluoromethyl group at the 4-position

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit various biological activities due to their ability to interact with multiple biological targets. The presence of electron-withdrawing groups like trifluoromethyl and fluorophenyl enhances their reactivity and may influence their binding affinity to target proteins.

Key Activities

  • Antitumor Activity :
    • Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
    • For instance, studies have demonstrated that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties :
    • The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
    • In vitro studies have shown reduced levels of inflammatory markers when treated with related thieno compounds.
  • Antimicrobial Activity :
    • Some derivatives exhibit antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of a related thieno[2,3-b]pyridine derivative. The results indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models compared to control groups (p < 0.05).

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, researchers assessed the effects of a similar compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in TNF-α and IL-6 production, suggesting potent anti-inflammatory activity.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamideBenzyl instead of cyclopropylPotentially different antitumor activity
6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamideLacks amino substitutionVarying reactivity patterns
5-amino-N-(3-fluorophenyl)-6-(1-thienyl)thieno[2,3-b]pyridine-2-carboxamideDifferent amino substitution patternVariations in pharmacokinetics

Properties

IUPAC Name

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3OS/c19-9-3-1-8(2-4-9)12-7-11(18(20,21)22)13-14(23)15(27-17(13)25-12)16(26)24-10-5-6-10/h1-4,7,10H,5-6,23H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSVNISQUJXGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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